molecular formula C9H14ClN3O2 B2798705 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride CAS No. 1955553-61-3

5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B2798705
CAS No.: 1955553-61-3
M. Wt: 231.68
InChI Key: YMIWHAAJUAFWOH-UHFFFAOYSA-N
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Description

5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2 and a molecular weight of 231.68 g/mol This compound is notable for its unique structure, which includes an azetidine ring, a cyclopropyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like crystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The azetidine and oxadiazole rings can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and oxadiazole moiety are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride is unique due to its combination of an azetidine ring, a cyclopropyl group, and an oxadiazole ring.

Properties

IUPAC Name

5-(azetidin-3-yloxymethyl)-3-cyclopropyl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-6(1)9-11-8(14-12-9)5-13-7-3-10-4-7;/h6-7,10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIWHAAJUAFWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)COC3CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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